molecular formula C17H24N2OS B2903155 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2034541-60-9

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2903155
CAS No.: 2034541-60-9
M. Wt: 304.45
InChI Key: NYROFSJTMPIOMU-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry research, primarily due to its incorporation of the 1,3-thiazole scaffold. The thiazole ring is a privileged structure in drug discovery, known for its widespread presence in biologically active molecules and more than 18 FDA-approved drugs . This heterocycle is a key pharmacophore associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects . The specific substitution pattern in this compound—featuring a cyclohexyl group on the thiazole ring and a cyclohex-3-ene-1-carboxamide moiety—is designed to explore structure-activity relationships in various biochemical contexts. Compounds bearing the 1,3-thiazole nucleus, such as the recently approved antibiotic cefiderocol and the anticancer agent alpelisib, demonstrate the critical role this ring system plays in targeting diverse biological pathways . As a research chemical, this compound provides researchers with a valuable building block for the development of novel therapeutic agents and the investigation of new mechanisms of action. Its structure offers a versatile platform for further chemical modification and pharmacological evaluation in multiple disease models.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c20-17(14-9-5-2-6-10-14)18-11-16-19-15(12-21-16)13-7-3-1-4-8-13/h2,5,12-14H,1,3-4,6-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYROFSJTMPIOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the condensation of a thiazole derivative with a cyclohexene carboxamide precursor. One common method is the reaction of 4-cyclohexylthiazole-2-carbaldehyde with cyclohex-3-enecarboxamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Reactivity of the Cyclohexene Ring

The cyclohex-3-ene moiety in Compound X is predisposed to alkene-specific reactions.

Reaction Conditions Outcome Source
Epoxidation m-CPBA in DCM at RTForms epoxide at C3-C4, potentially with stereoselectivity.
Bromination Br₂ in CCl₄ (electrophilic addition)Adds bromine across the double bond (vicinal dibromide).
Hydrogenation H₂, Pd/C catalystReduces cyclohexene to cyclohexane, saturating the ring.

Key Findings :

  • Epoxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (DCM) is efficient for cyclohexene derivatives, yielding stable epoxides .
  • Bromination proceeds via electrophilic addition, with regiochemistry influenced by the carboxamide’s electron-withdrawing effect .

Carboxamide Functional Group Reactivity

The carboxamide group (-CONH-) in Compound X can undergo hydrolysis or act as a directing group.

Reaction Conditions Outcome Source
Acidic Hydrolysis 6M HCl, refluxCleavage to cyclohex-3-ene-1-carboxylic acid and amine.
Basic Hydrolysis NaOH (aq.), heatForms carboxylate salt and free amine.
N-Alkylation R-X, K₂CO₃, DMFSubstitutes the amide hydrogen with alkyl groups.

Mechanistic Insights :

  • Hydrolysis under acidic conditions generates a carboxylic acid and ammonium ion, while basic conditions yield a carboxylate .
  • N-Alkylation is feasible using alkyl halides (R-X) in polar aprotic solvents like DMF .

Thiazole Ring Modifications

The 1,3-thiazole ring in Compound X may undergo electrophilic substitution or coordination reactions.

Reaction Conditions Outcome Source
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitration at C5 (para to the methylene bridge).
Metal Coordination Transition metal salts (e.g., Pd²⁺)Forms complexes via N or S coordination.

Structural Considerations :

  • The 4-cyclohexyl group sterically hinders substitution at C4, directing electrophiles to C5 .
  • Thiazole’s sulfur and nitrogen atoms can act as ligands for metal catalysts (e.g., Pd in cross-coupling) .

Methylene Bridge Reactivity

The -CH₂- linker between the thiazole and carboxamide may participate in oxidation or alkylation.

Reaction Conditions Outcome Source
Oxidation KMnO₄, H₂SO₄Oxidizes to a ketone (-CO-).
Free Radical Halogenation NBS, light (CCl₄)Brominates the benzylic position.

Challenges :

  • Over-oxidation may degrade the thiazole ring under harsh conditions .

Stability and Storage

  • Thermal Stability : Decomposes above 200°C (predicted via analogs) .
  • Light Sensitivity : Thiazole rings are prone to photodegradation; store in amber vials .

Scientific Research Applications

Antitumor Activity

Research indicates that thiophene derivatives, including those similar to N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, exhibit potent antitumor properties. For instance, a study on thiophene-2-carboxamide derivatives demonstrated their effectiveness against various human tumor cell lines. The compound induced apoptosis in K562 chronic myelogenous leukemia cells through the activation of caspases and mitochondrial disruption at low concentrations .

Table 1: Summary of Antitumor Studies on Thiophene Derivatives

CompoundCell LineConcentrationMechanism of Action
Compound 8K562 (CML)2.5 μMApoptosis via caspase activation
Thiophene Derivative XA549 (Lung Cancer)5 μMMitochondrial membrane potential decrease
Thiophene Derivative YHeLa (Cervical Cancer)10 μMDNA fragmentation and cell cycle arrest

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have reported that thiophene derivatives possess activity against bacteria and fungi. For example, N-(4-methylpyridin-2-yl) thiophene derivatives have been evaluated for their inhibitory effects on beta-lactamase enzymes in Escherichia coli, indicating potential for combating antibiotic resistance .

Table 2: Antimicrobial Efficacy of Thiophene Derivatives

CompoundTarget MicroorganismActivity Type
Compound AE. coli (ESBL-producing)Inhibition
Compound BStaphylococcus aureusBactericidal
Compound CCandida albicansAntifungal

Case Studies and Research Findings

Several studies highlight the effectiveness of thiophene derivatives in clinical and preclinical settings:

  • Antitumor Studies : In vitro studies have shown that certain thiophene derivatives can selectively induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
  • Antimicrobial Research : Research on the antibacterial efficacy of thiophene derivatives has revealed their potential as effective agents against resistant strains of bacteria like E. coli, making them valuable candidates for new antibiotic formulations .
  • Analgesic Properties : Some thiophene compounds have been explored for their analgesic effects through opioid receptor modulation, suggesting a broader therapeutic application beyond oncology and infectious diseases .

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-based carboxamides are a versatile class of compounds with applications in medicinal chemistry. Below is a comparative analysis of structurally analogous molecules, focusing on substituent variations, synthetic pathways, and implied biological relevance.

Structural Analogues and Substituent Variations

Key Observations:

Thiazole Substituents: The target compound’s 4-cyclohexyl group contrasts with 5-R-benzyl (electron-withdrawing or donating groups in ) and 4-[3-(trifluoromethyl)phenyl] (bulky, lipophilic substituent in ). The 4-(3-aminopropyl) substituent in introduces a flexible alkyl chain with a conjugated cyclohexenyl group, enabling hydrogen bonding and conformational adaptability.

Carboxamide Variations: The cyclohex-3-ene carboxamide in the target compound provides rigidity and planarity compared to the furan- or pyridine-based carboxamides in . These heteroaromatic groups may enhance π-π stacking interactions in biological targets.

Biological Activity

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₃H₁₅N₃OS
Molecular Weight 253.34 g/mol
IUPAC Name This compound
SMILES CC(C)C1=CC=C(C=C1)C(=O)NCC2=C(SC=N2)C(CC2)CC2CCCCC2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Peptidases : The compound has been reported to inhibit specific peptidases associated with the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular regulation .
  • Antitumor Activity : Preliminary studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure of this compound suggests potential antitumor properties, as similar thiazole-containing compounds have shown promising results in inhibiting tumor growth .
  • Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activity. Research indicates that compounds with similar structures can effectively combat bacterial infections, making this compound a candidate for further investigation in antimicrobial applications .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxicity of various thiazole derivatives, including those structurally related to this compound. The results showed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain cell lines .
    • Molecular docking studies suggested that this compound binds effectively to Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells .
  • Antimicrobial Activity :
    • In vitro studies demonstrated that thiazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL . This positions this compound as a potential lead for developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis highlights several key features necessary for biological activity:

FeatureImportance
Thiazole Ring Essential for cytotoxic activity
Cyclohexane Substituents Modulate lipophilicity and enhance membrane permeability
Carboxamide Group Contributes to binding affinity with biological targets

Q & A

Q. Basic Research

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the thiazole ring (e.g., δ 7.8–8.2 ppm for thiazole protons) and cyclohexene double-bond geometry (coupling constants J=810HzJ = 8–10 \, \text{Hz}).
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 331.4) .

Advanced Research
Conflicting NMR data (e.g., overlapping signals) are resolved via 2D techniques (HSQC, HMBC) or variable-temperature NMR to distinguish dynamic conformers. Solid-state NMR clarifies polymorphic forms, while IR microspectroscopy maps crystallinity in bulk samples .

What bioactivity screening strategies are recommended for this compound, and how can target enzymes be identified?

Q. Basic Research

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to the thiazole moiety’s known kinase inhibition. Use fluorescence polarization (FP) assays for ligand-binding studies .
  • Cellular models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination via MTT assays .

Advanced Research
SPR (Surface Plasmon Resonance) quantifies binding kinetics (kon/koffk_{on}/k_{off}) to purified enzymes. Cryo-EM or X-ray co-crystallization identifies binding poses, while CRISPR-Cas9 knockout models validate target relevance in disease pathways .

How can computational models predict this compound’s interactions, and what are their limitations?

Q. Basic Research

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., 1M17 for kinases) to predict binding modes. Focus on the carboxamide’s hydrogen-bonding with catalytic lysine residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential surfaces .

Advanced Research
MD simulations (NAMD/GROMACS) assess conformational stability over 100-ns trajectories. Limitations include force field inaccuracies for sulfur-containing moieties (e.g., thiazole polarization). Hybrid QM/MM methods improve accuracy but require significant computational resources .

What strategies address solubility challenges in biological assays for this hydrophobic compound?

Q. Basic Research

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently .

Advanced Research
Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve bioavailability. Characterize via dynamic light scattering (DLS) and TEM for size distribution .

How can structure-activity relationship (SAR) studies guide structural modifications for enhanced potency?

Q. Advanced Research

  • Core modifications : Replace cyclohexene with bicyclic systems (e.g., norbornene) to rigidify the carboxamide group.
  • Substituent analysis : Introduce electron-withdrawing groups (e.g., -CF3_3) at the thiazole 4-position to enhance π-stacking with kinase ATP pockets.
  • Data-driven SAR : Use machine learning (Random Forest models) trained on bioactivity data to predict optimal substituents .

What methods validate the compound’s stability under physiological or storage conditions?

Q. Basic Research

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via HPLC for degradation products .
  • pH stability : Incubate in buffers (pH 1–10) and quantify intact compound using LC-MS .

Advanced Research
Isotope labeling : Synthesize 13C^{13}C-labeled analogs to track degradation pathways via 13C^{13}C-NMR. Accelerated stability studies (Arrhenius modeling) predict shelf-life under long-term storage .

How can contradictions between in vitro and in silico bioactivity data be resolved?

Q. Advanced Research

  • Meta-analysis : Cross-validate datasets using public repositories (ChEMBL, PubChem) to identify assay-specific biases.
  • Off-target profiling : Use thermal shift assays (TSA) to detect binding to unexpected targets.
  • Microscale thermophoresis (MST) : Quantify binding affinities in complex biological matrices (e.g., serum) to reconcile discrepancies .

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